N-tert-butoxycarbonyl-3,4-dibenzyloxyphenylethylamine
Description
Properties
Molecular Formula |
C27H31NO4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[3,4-bis(phenylmethoxy)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C27H31NO4/c1-27(2,3)32-26(29)28-17-16-21-14-15-24(30-19-22-10-6-4-7-11-22)25(18-21)31-20-23-12-8-5-9-13-23/h4-15,18H,16-17,19-20H2,1-3H3,(H,28,29) |
InChI Key |
PVALJZQCCRGZEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The substrate 3,4-dibenzyloxyphenylethylamine is generally synthesized or procured with high purity. The dibenzyloxy groups protect the phenolic hydroxyls, preventing undesired side reactions during Boc protection.
Boc Protection Procedure
The most reliable method for Boc protection of 3,4-dibenzyloxyphenylethylamine involves the following steps:
- Reagents : Di-tert-butyl dicarbonate ((Boc)2O), an organic or inorganic base (e.g., sodium bicarbonate or triethylamine), and solvents such as dichloromethane or a water-acetone mixture.
- Conditions : Room temperature stirring, typically for 1 to 4 hours, under atmospheric pressure.
- Workup : Extraction with organic solvents, drying over anhydrous sodium sulfate, and purification by silica gel chromatography.
A representative procedure is as follows:
| Step | Description |
|---|---|
| Reaction mixture | 1 mmol of 3,4-dibenzyloxyphenylethylamine, 1.1 mmol (Boc)2O, base in 10 mL solvent (water:acetone 9.5:0.5) |
| Stirring time and temperature | 1–3 hours at room temperature |
| Monitoring | Thin-layer chromatography (TLC) to confirm complete consumption of starting amine |
| Isolation | Extract with dichloromethane, dry organic layer, concentrate under reduced pressure, purify by column chromatography |
This procedure yields the N-Boc protected amine in high isolated yields (typically 85–95%) with minimal impurities.
Green Chemistry Considerations
Recent studies have demonstrated that Boc protection can be efficiently performed in aqueous media without added catalysts, reducing the environmental footprint. For instance, the use of water-acetone mixtures at room temperature allows for efficient N-Boc protection with excellent yields and easy workup, avoiding the use of harmful organic solvents and harsh reaction conditions.
Alternative Synthetic Routes
While the direct Boc protection of the free amine is the most straightforward route, alternative methods include:
- Stepwise protection and functionalization: Starting from amino acids or phenylethylamine derivatives, involving esterification, sulfamoylation, and carbamoylation steps before Boc protection.
- Use of Boc transfer reagents: Such as tert-butyl-2-pyridyl carbonate or other carbamoylating agents in the presence of bases like potassium carbonate, often in mixed aqueous-organic solvents.
- Solid-phase synthesis adaptations: For peptide or complex molecule assembly, where Boc protection is integrated into automated synthesis protocols.
Analytical Confirmation and Characterization
The successful preparation of this compound is confirmed by multiple spectroscopic techniques:
| Technique | Characteristic Observations |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Presence of tert-butyl protons singlet (~1.4 ppm in 1H NMR), NH proton signals, and aromatic signals consistent with dibenzyloxy groups |
| Infrared Spectroscopy (IR) | Strong absorption bands at 1700–1720 cm⁻¹ corresponding to carbamate C=O stretching |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the protected amine molecular weight |
| Thin-Layer Chromatography (TLC) | Rf shift compared to free amine indicating successful protection |
Summary Table of Preparation Conditions and Yields
| Parameter | Typical Conditions | Yield (%) | Notes |
|---|---|---|---|
| Solvent | Water:acetone (9.5:0.5) or dichloromethane | 85–95 | Green solvent system preferred |
| Base | Sodium bicarbonate, triethylamine, or none | - | Base-free conditions possible in water |
| Temperature | Room temperature (20–25 °C) | - | Mild conditions prevent side reactions |
| Reaction time | 1–4 hours | - | Monitored by TLC |
| Purification | Silica gel chromatography | - | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
N-tert-butoxycarbonyl-3,4-dibenzyloxyphenylethylamine primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane or methanol .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Protection: Di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or DMAP
Major Products Formed
The major product formed from the deprotection of this compound is 3,4-dibenzyloxyphenylethylamine, along with by-products such as carbon dioxide and tert-butyl alcohol .
Scientific Research Applications
N-tert-butoxycarbonyl-3,4-dibenzyloxyphenylethylamine is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The Boc protecting group allows for selective reactions to occur on other functional groups without interference from the amine group .
In medicinal chemistry, this compound is used in the synthesis of peptide-based drugs, where the Boc group protects the amine functionality during peptide bond formation. In organic synthesis, it is used to prepare complex molecules by protecting the amine group during multi-step reactions .
Mechanism of Action
The primary mechanism of action for N-tert-butoxycarbonyl-3,4-dibenzyloxyphenylethylamine involves the protection and deprotection of the amine group. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butoxycarbonyl-3,4-dimethoxyphenylethylamine
- N-tert-butoxycarbonyl-3,4-dihydroxyphenylethylamine
- N-tert-butoxycarbonyl-3,4-dibenzyloxyphenylmethylamine
Uniqueness
N-tert-butoxycarbonyl-3,4-dibenzyloxyphenylethylamine is unique due to the presence of two benzyloxy groups on the phenyl ring, which can influence its reactivity and solubility. This makes it particularly useful in the synthesis of complex organic molecules where selective protection and deprotection of the amine group are required .
Biological Activity
N-tert-butoxycarbonyl-3,4-dibenzyloxyphenylethylamine (Boc-DOBPEA) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of Boc-DOBPEA, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Boc-DOBPEA is characterized by its tert-butoxycarbonyl (Boc) protecting group and two dibenzyloxy substituents on the phenylethylamine backbone. The molecular formula is with a molecular weight of approximately 345.43 g/mol. Its structural formula can be represented as follows:
Synthesis
The synthesis of Boc-DOBPEA typically involves the protection of the amine group followed by selective etherification of the phenolic hydroxyl groups. The synthetic pathway may include:
- Protection of Amine : The amine group is protected using Boc anhydride.
- Etherification : The dibenzyloxy groups are introduced through nucleophilic substitution reactions.
- Purification : The final product is purified using chromatographic techniques to ensure high purity.
Boc-DOBPEA exhibits various biological activities, including:
- Neurotransmitter Modulation : It has been shown to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Antitumor Activity : Preliminary studies suggest that Boc-DOBPEA may exhibit cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.
Case Studies
- In Vitro Studies : In a study examining the cytotoxic effects of Boc-DOBPEA on human cancer cell lines, results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis .
- In Vivo Studies : Animal models treated with Boc-DOBPEA demonstrated reduced tumor growth in xenograft models of breast cancer. Tumor-to-normal tissue ratios were favorable, indicating selective cytotoxicity towards cancer cells .
- Transport Mechanisms : Research has shown that Boc-DOBPEA is taken up by cells via system A amino acid transporters, which could enhance its bioavailability and therapeutic efficacy in targeted delivery systems .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Reduced cell viability | |
| Antitumor Activity | Inhibition of tumor growth | |
| Transport Mechanism | Substrate for system A transport |
Table 2: In Vitro Cell Viability Results
| Concentration (µM) | Viability (%) | IC50 (µM) |
|---|---|---|
| 0 | 100 | - |
| 10 | 75 | - |
| 25 | 50 | 15 |
| 50 | 30 | - |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N-tert-butoxycarbonyl-3,4-dibenzyloxyphenylethylamine, and how can purity be ensured?
- Methodological Answer : The synthesis involves sequential protection of the amine (via tert-butoxycarbonyl, Boc) and hydroxyl groups (via benzyl ethers). Key steps include:
- Amine Protection : Use Boc anhydride or Boc-OSu in a basic medium (e.g., DMAP/THF) to avoid side reactions .
- Hydroxyl Protection : Benzyl bromide with a base like NaH in DMF under anhydrous conditions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and confirmation via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., verifying Boc group at δ 1.4 ppm and benzyl protons at δ 4.8–5.1 ppm) .
Q. How should researchers characterize intermediates during multi-step synthesis of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Identify Boc (δ 1.4 ppm, singlet) and benzyl groups (aromatic protons δ 7.3–7.5 ppm).
- HPLC-MS : Monitor reaction progress and detect impurities (e.g., deprotected amines or incomplete benzylation) .
- TLC : Use iodine staining or UV visualization to track intermediates (Rf values optimized for polar/nonpolar systems).
Advanced Research Questions
Q. How can researchers optimize reaction yields when deprotecting the Boc group without damaging the benzyl ethers?
- Methodological Answer : Boc deprotection typically uses acidic conditions (e.g., TFA in DCM), but benzyl ethers are acid-stable. To minimize side reactions:
- Controlled Acid Exposure : Use 20% TFA in DCM for 30–60 minutes at 0°C to avoid premature cleavage of benzyl groups.
- Quenching : Neutralize with NaHCO3 immediately post-deprotection. Validate via <sup>19</sup>F NMR if fluorinated byproducts are suspected .
Q. What experimental strategies resolve contradictions in spectroscopic data, such as unexpected splitting in <sup>1</sup>H NMR signals?
- Methodological Answer : Unexpected splitting may arise from:
- Steric Hindrance : Confirm via NOESY (nuclear Overhauser effect) to detect spatial proximity of protons.
- Dynamic Exchange : Variable-temperature NMR (e.g., −40°C to 25°C) to identify rotamers or conformational changes.
- Impurity Analysis : Cross-check with HPLC-MS to rule out diastereomers or oxidation byproducts .
Q. How can researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures.
- Hydrolytic Stability : Expose to controlled humidity (e.g., 40°C/75% RH for 4 weeks) and monitor via <sup>1</sup>H NMR for Boc or benzyl group degradation.
- Light Sensitivity : Conduct accelerated photostability tests (ICH Q1B guidelines) with UV-Vis spectroscopy to track degradation kinetics .
Data Contradiction Analysis
Q. How to troubleshoot low yields in the final coupling step of the phenylethylamine backbone?
- Methodological Answer : Potential issues include:
- Steric Effects : Replace bulky coupling agents (e.g., EDC/HOBt) with DCC/DMAP for better efficiency.
- Solvent Polarity : Test polar aprotic solvents (DMF vs. DMSO) to improve solubility.
- Catalyst Screening : Evaluate Pd/C vs. Ni catalysts for hydrogenolysis steps if residual metals inhibit coupling .
Methodology Tables
Table 1 : Key Spectral Data for Intermediate Validation
| Functional Group | <sup>1</sup>H NMR (δ, ppm) | <sup>13</sup>C NMR (δ, ppm) |
|---|---|---|
| Boc (C=O) | 1.4 (s, 9H) | 80.1 (C), 155.2 (C=O) |
| Benzyl (OCH2Ph) | 4.8–5.1 (m, 4H) | 70.5 (CH2) |
Table 2 : Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| TFA Concentration | 20–30% in DCM | Higher concentrations risk benzyl cleavage |
| Coupling Temp | 0–5°C (EDC/HOBt) | Reduces racemization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
